molecular formula C17H16N2O2 B5062410 1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol CAS No. 82366-05-0

1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B5062410
CAS RN: 82366-05-0
M. Wt: 280.32 g/mol
InChI Key: ZODMXWOSJMKILD-UHFFFAOYSA-N
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Description

1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BMPP, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Mechanism of Action

1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol exerts its pharmacological effects through multiple mechanisms of action, including inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of neurotransmitter systems. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have a wide range of biochemical and physiological effects, including inhibition of lipid peroxidation, reduction of pro-inflammatory cytokines, and enhancement of antioxidant enzyme activity. It has also been shown to protect neurons against oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, it also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. Additionally, further studies are needed to evaluate the safety and toxicity of 1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in preclinical and clinical settings.
Conclusion:
In conclusion, 1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a promising chemical compound that has been widely studied for its potential applications in various fields. Its synthesis method has been optimized to achieve high yields and purity, and its pharmacological effects have been shown to be beneficial for the treatment of various diseases. Further research is needed to fully understand its molecular mechanisms of action and evaluate its safety and toxicity in clinical settings.

Synthesis Methods

1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be synthesized through a multistep reaction process that involves the condensation of 3-methyl-1-phenyl-1H-pyrazol-5-ol with benzoyl chloride in the presence of a base catalyst. The resulting intermediate is then reduced with sodium borohydride to yield 1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

1-benzoyl-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Alzheimer's, Parkinson's, and Huntington's.

properties

IUPAC Name

(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-13-12-17(21,15-10-6-3-7-11-15)19(18-13)16(20)14-8-4-2-5-9-14/h2-11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODMXWOSJMKILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385833
Record name 1H-Pyrazol-5-ol, 1-benzoyl-4,5-dihydro-3-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazol-5-ol, 1-benzoyl-4,5-dihydro-3-methyl-5-phenyl-

CAS RN

82366-05-0
Record name 1H-Pyrazol-5-ol, 1-benzoyl-4,5-dihydro-3-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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